molecular formula C25H27ClN2O.ClH.ClH B1662225 3-(4-(3-Chlorophenyl)piperazin-1-yl)-1,1-diphenylpropan-2-ol dihydrochloride CAS No. 193611-72-2

3-(4-(3-Chlorophenyl)piperazin-1-yl)-1,1-diphenylpropan-2-ol dihydrochloride

Cat. No. B1662225
M. Wt: 479.9 g/mol
InChI Key: WPEXRXMQMPOHIO-UHFFFAOYSA-N
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Description

This compound is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .


Synthesis Analysis

Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular weight of this compound is 254.76 . The IUPAC name is 3-[4-(3-chlorophenyl)-1-piperazinyl]-1-propanol .


Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts .


Physical And Chemical Properties Analysis

The compound has a melting point of 84-85°C . It is a powder at room temperature .

Scientific Research Applications

Synthesis Methods and Structural Analysis

  • A study by Akopyan et al. (2013) detailed the synthesis of compounds structurally similar to the specified chemical, focusing on the aminomethylation of 1-(4-butoxyphenyl)-2-phenylethanone. This process contributes to the understanding of the synthetic pathways and structural characteristics of related compounds (Akopyan et al., 2013).
  • Miyata et al. (2004) analyzed the crystal structure of a related compound, 1-[4-(2,2-Diphenylacetyl)piperazin-1-yl]-3-buten-2-ol, which offers insights into the structural properties of similar piperazine derivatives (Miyata et al., 2004).

Antitumor and Anticancer Properties

  • Yurttaş et al. (2014) investigated the antitumor activity of 1,2,4-triazine derivatives with a piperazine moiety against breast cancer cells, indicating the potential of similar structures in cancer research (Yurttaş et al., 2014).
  • Hakobyan et al. (2020) synthesized tertiary amino alcohols of the piperazine series and assessed their effect on tumor DNA methylation, highlighting the relevance of these compounds in oncological studies (Hakobyan et al., 2020).
  • Mallikarjuna et al. (2014) synthesized and tested piperazine derivatives for anticancer and antituberculosis properties, suggesting the therapeutic potential of such compounds (Mallikarjuna et al., 2014).

Pharmacological Potential

  • Kumar et al. (2017) synthesized novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, indicating the scope of these compounds in pharmacological applications (Kumar et al., 2017).

Molecular Docking and Biological Properties

  • Bhat et al. (2018) conducted molecular docking and explored the biological properties of a 4-(3-chlorophenyl)-1-(3-chloropropyl) piperazin-1-ium chloride compound, relevant for understanding the interaction of similar molecules with biological targets (Bhat et al., 2018).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O.2ClH/c26-22-12-7-13-23(18-22)28-16-14-27(15-17-28)19-24(29)25(20-8-3-1-4-9-20)21-10-5-2-6-11-21;;/h1-13,18,24-25,29H,14-17,19H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEXRXMQMPOHIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C(C2=CC=CC=C2)C3=CC=CC=C3)O)C4=CC(=CC=C4)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70872473
Record name BRL 15572
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70872473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(3-Chlorophenyl)piperazin-1-yl)-1,1-diphenylpropan-2-ol dihydrochloride

CAS RN

193611-72-2
Record name BRL 15572
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193611722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BRL 15572
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70872473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-(3-Chlorophenyl)piperazin-1-yl)-1,1-diphenylpropan-2-ol dihydrochloride
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3-(4-(3-Chlorophenyl)piperazin-1-yl)-1,1-diphenylpropan-2-ol dihydrochloride
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3-(4-(3-Chlorophenyl)piperazin-1-yl)-1,1-diphenylpropan-2-ol dihydrochloride

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